4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-one, 4-amino-1-ethylsulfanyl-
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Overview
Description
4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by reacting an appropriate hydrazine derivative with a suitable nitrile or ester under acidic or basic conditions.
Cyclization: The intermediate formed in the first step undergoes cyclization with an appropriate quinazoline derivative to form the triazoloquinazoline core.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazoloquinazolines.
Scientific Research Applications
4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the substitution pattern.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a quinazoline ring.
Uniqueness
4-AMINO-1-(ETHYLSULFANYL)-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is unique due to the presence of the ethylsulfanyl group and the specific arrangement of the triazoloquinazoline core.
Properties
Molecular Formula |
C11H11N5OS |
---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
4-amino-1-ethylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C11H11N5OS/c1-2-18-11-14-13-10-15(11)8-6-4-3-5-7(8)9(17)16(10)12/h3-6H,2,12H2,1H3 |
InChI Key |
GPRQXQPNMIKRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N |
Origin of Product |
United States |
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